Cas no 1223770-04-4 (1-(3-fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione)

1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a structurally unique spirocyclic compound featuring a diazaspiro[4.4]nonene core with a fluorobenzoyl and methylphenyl substitution. Its distinct molecular architecture, combining a thione group with a spirocyclic framework, offers potential utility in medicinal chemistry and materials science. The presence of the fluorobenzoyl moiety enhances metabolic stability and binding selectivity, while the methylphenyl group contributes to lipophilicity and steric modulation. The thione functionality provides a reactive handle for further derivatization. This compound may serve as a versatile intermediate or scaffold for the development of bioactive molecules, particularly in targeting enzyme inhibition or receptor modulation due to its rigid, conformationally constrained structure.
1-(3-fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione structure
1223770-04-4 structure
Product name:1-(3-fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
CAS No:1223770-04-4
MF:C21H19FN2OS
MW:366.451767206192
CID:5345015

1-(3-fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione Chemical and Physical Properties

Names and Identifiers

    • 1-(3-fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
    • (3-fluorophenyl)(2-thioxo-3-(m-tolyl)-1,4-diazaspiro[4.4]non-3-en-1-yl)methanone
    • (3-fluorophenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone
    • Inchi: 1S/C21H19FN2OS/c1-14-6-4-7-15(12-14)18-20(26)24(21(23-18)10-2-3-11-21)19(25)16-8-5-9-17(22)13-16/h4-9,12-13H,2-3,10-11H2,1H3
    • InChI Key: HJRYCINUDCLXER-UHFFFAOYSA-N
    • SMILES: S=C1C(C2C=CC=C(C)C=2)=NC2(CCCC2)N1C(C1C=CC=C(C=1)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 2
  • Complexity: 613
  • XLogP3: 4.6
  • Topological Polar Surface Area: 64.8

1-(3-fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3411-3951-3mg
1-(3-fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
1223770-04-4
3mg
$63.0 2023-09-10
Life Chemicals
F3411-3951-5μmol
1-(3-fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
1223770-04-4
5μmol
$63.0 2023-09-10
Life Chemicals
F3411-3951-2mg
1-(3-fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
1223770-04-4
2mg
$59.0 2023-09-10
Life Chemicals
F3411-3951-15mg
1-(3-fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
1223770-04-4
15mg
$89.0 2023-09-10
Life Chemicals
F3411-3951-2μmol
1-(3-fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
1223770-04-4
2μmol
$57.0 2023-09-10
Life Chemicals
F3411-3951-5mg
1-(3-fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
1223770-04-4
5mg
$69.0 2023-09-10
Life Chemicals
F3411-3951-10mg
1-(3-fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
1223770-04-4
10mg
$79.0 2023-09-10
Life Chemicals
F3411-3951-30mg
1-(3-fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
1223770-04-4
30mg
$119.0 2023-09-10
Life Chemicals
F3411-3951-20μmol
1-(3-fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
1223770-04-4
20μmol
$79.0 2023-09-10
Life Chemicals
F3411-3951-4mg
1-(3-fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
1223770-04-4
4mg
$66.0 2023-09-10

1-(3-fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione Related Literature

Additional information on 1-(3-fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Comprehensive Overview of 1-(3-Fluorobenzoyl)-3-(3-Methylphenyl)-1,4-Diazaspiro[4.4]Non-3-Ene-2-Thione (CAS No. 1223770-04-4)

1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione (CAS No. 1223770-04-4) is a structurally unique heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. Its spirocyclic framework and thione functional group make it a promising candidate for various applications, particularly in drug discovery and material science. The compound's fluorobenzoyl and methylphenyl substituents contribute to its distinct chemical properties, enabling interactions with biological targets such as enzymes and receptors.

In recent years, the demand for spirocyclic compounds has surged due to their versatility in medicinal chemistry. Researchers are particularly interested in 1,4-diazaspiro[4.4]nonene derivatives for their potential to modulate protein-protein interactions, a hot topic in the development of next-generation therapeutics. The thione moiety in this compound also offers unique reactivity, making it a valuable building block for synthesizing more complex molecules. This aligns with the growing trend of exploring sulfur-containing heterocycles in drug design, as they often exhibit enhanced bioavailability and target specificity.

The compound's CAS No. 1223770-04-4 is frequently searched in academic and industrial databases, reflecting its relevance in current scientific discourse. Questions like "What are the applications of 1,4-diazaspiro[4.4]nonene derivatives?" or "How does fluorobenzoyl substitution affect bioactivity?" are common among researchers. These queries highlight the need for detailed studies on the compound's physicochemical properties, such as solubility, stability, and binding affinity, which are critical for optimizing its performance in real-world applications.

From a synthetic perspective, 1-(3-fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can be prepared via multi-step organic reactions, including condensation and cyclization. Its spiro center introduces steric constraints that can influence conformational dynamics, a factor increasingly studied in computational chemistry. This ties into the broader interest in molecular modeling and AI-driven drug discovery, where predicting the behavior of complex structures like this compound is a key challenge.

Environmental and regulatory considerations are also part of the conversation surrounding this compound. While it is not classified as hazardous, its fluorinated aromatic component warrants scrutiny regarding biodegradability and ecotoxicity. This reflects the larger industry shift toward green chemistry principles, where researchers aim to balance efficacy with sustainability. As such, methodologies for catalytic synthesis and waste reduction in the production of such compounds are gaining traction.

In summary, 1-(3-fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione represents a fascinating intersection of structural complexity and functional diversity. Its potential applications span pharmaceuticals, agrochemicals, and material science, making it a subject of ongoing investigation. As the scientific community continues to explore heterocyclic chemistry, compounds like this will undoubtedly play a pivotal role in advancing innovation across multiple disciplines.

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